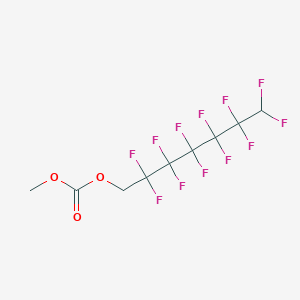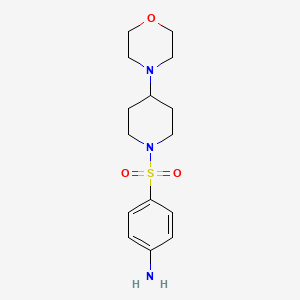
4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline: is a complex organic compound that features a morpholine ring, a piperidine ring, and a sulfonyl group attached to an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline typically involves the reaction of 4-(piperidin-1-ylsulfonyl)aniline with morpholine. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at room temperature. The process involves the nucleophilic substitution of the piperidine ring with the morpholine ring, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chloroacetyl chloride in DMF at room temperature.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of chloroacetamide derivatives.
Aplicaciones Científicas De Investigación
4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules
Mecanismo De Acción
The mechanism of action of 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis, thereby exhibiting anticancer properties . The sulfonyl group enhances its binding affinity and specificity towards the target proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Piperidin-1-ylsulfonyl)aniline
- 4-(Morpholin-4-ylsulfonyl)aniline
- N4-substituted sulfonamides
Uniqueness
4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline is unique due to the presence of both morpholine and piperidine rings, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H23N3O3S |
|---|---|
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
4-(4-morpholin-4-ylpiperidin-1-yl)sulfonylaniline |
InChI |
InChI=1S/C15H23N3O3S/c16-13-1-3-15(4-2-13)22(19,20)18-7-5-14(6-8-18)17-9-11-21-12-10-17/h1-4,14H,5-12,16H2 |
Clave InChI |
TYFYVKVKCPNEDQ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1N2CCOCC2)S(=O)(=O)C3=CC=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(4-Fluorophenyl)-2-thienyl][2-methyl-5-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)phenyl]-methanone](/img/structure/B12084561.png)

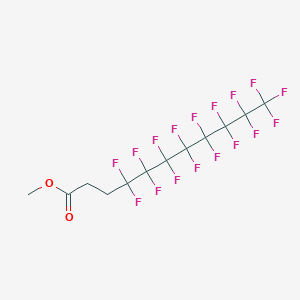
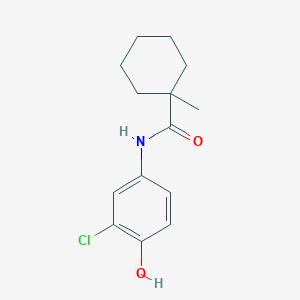
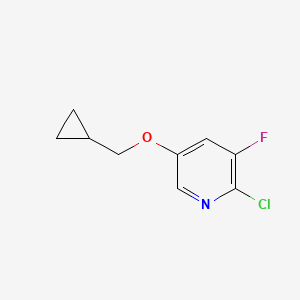
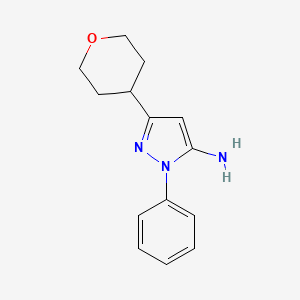

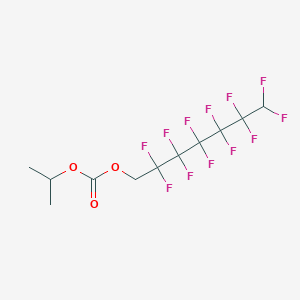


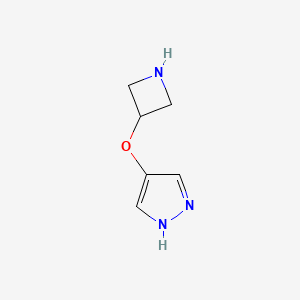
![Methyl 5-hydroxy-2'-methyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B12084632.png)

